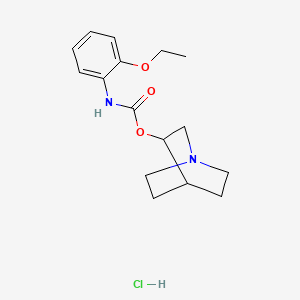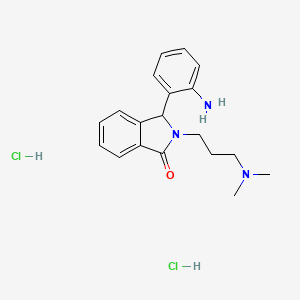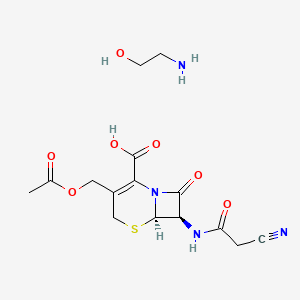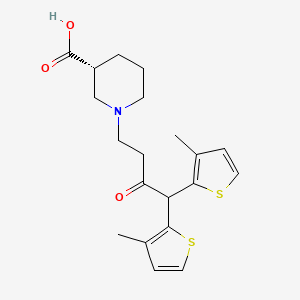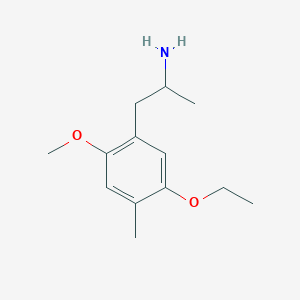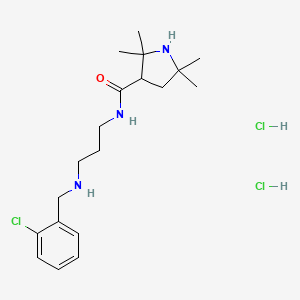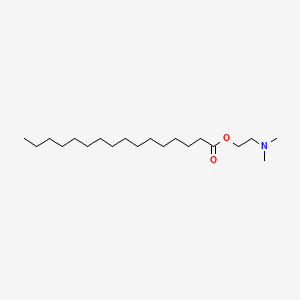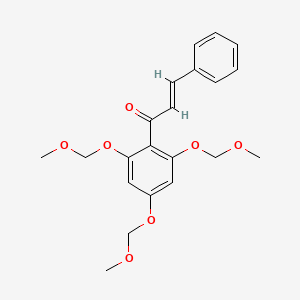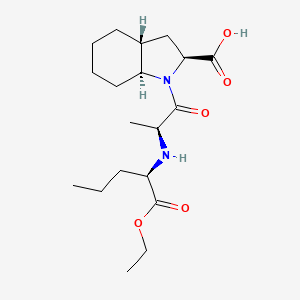![molecular formula C17H13ClN2O2 B12767142 N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide CAS No. 205037-64-5](/img/structure/B12767142.png)
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline core, a hydroxy group at the 8th position, and a carboxamide group at the 7th position, with a 4-chlorophenylmethyl substituent. Its unique structure imparts significant chemical reactivity and biological activity, making it a valuable molecule in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide typically involves the following steps:
-
Formation of 8-hydroxyquinoline-7-carboxylic acid
Starting Material: Quinoline
Reagents: Sodium hydroxide (NaOH), carbon dioxide (CO₂)
Conditions: High temperature and pressure
Reaction: Quinoline is carboxylated to form 8-hydroxyquinoline-7-carboxylic acid.
-
Amidation Reaction
Starting Material: 8-hydroxyquinoline-7-carboxylic acid
Reagents: 4-chlorobenzylamine, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: Room temperature, inert atmosphere
Reaction: The carboxylic acid group is converted to a carboxamide group through an amidation reaction with 4-chlorobenzylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the quinoline ring.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Products: Reduced forms of the quinoline ring or the carboxamide group.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the reagent
Products: Substituted quinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: N-bromosuccinimide, various nucleophiles
科学的研究の応用
Chemistry
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology
In biological research, this compound is investigated for its antimicrobial and antifungal properties. It has shown efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine
The compound is explored for its potential therapeutic applications, particularly in cancer research. Its ability to interact with specific molecular targets in cancer cells makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties are leveraged to enhance the performance of these products.
作用機序
The mechanism of action of N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the 4-chlorophenylmethyl substituent.
Chloroquine: A quinoline derivative with antimalarial properties, structurally related but with different substituents.
Quinoline-7-carboxamide: Similar core structure but without the hydroxy and 4-chlorophenylmethyl groups.
Uniqueness
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of the 4-chlorophenylmethyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it more effective in certain applications compared to its analogs.
特性
CAS番号 |
205037-64-5 |
|---|---|
分子式 |
C17H13ClN2O2 |
分子量 |
312.7 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-6-3-11(4-7-13)10-20-17(22)14-8-5-12-2-1-9-19-15(12)16(14)21/h1-9,21H,10H2,(H,20,22) |
InChIキー |
ACLPOFUIYHXBHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


